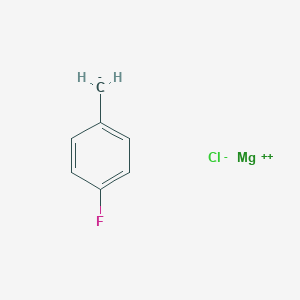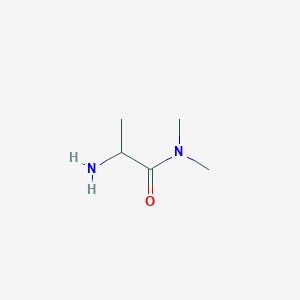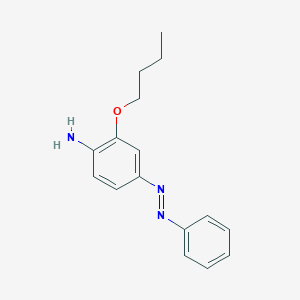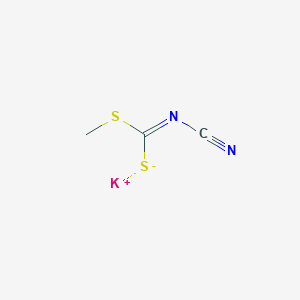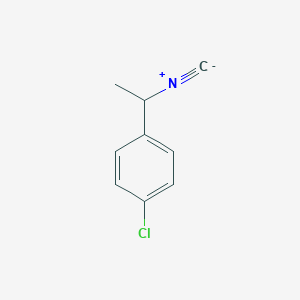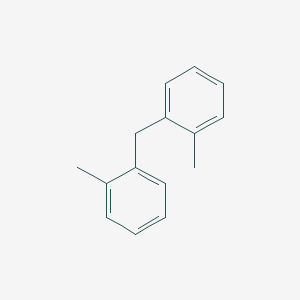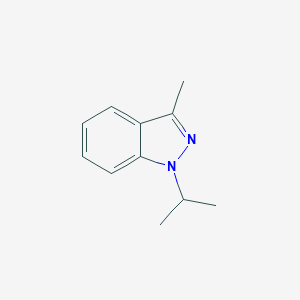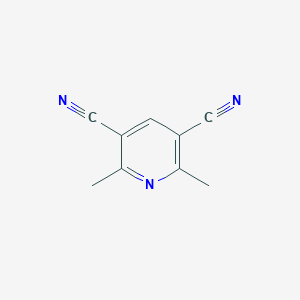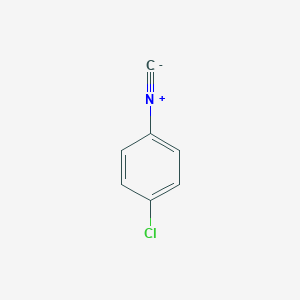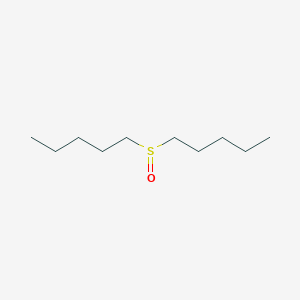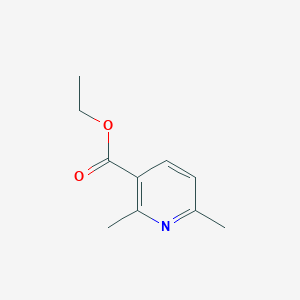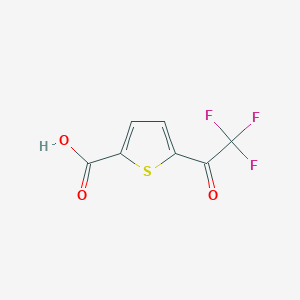![molecular formula C9H13NO B157026 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) CAS No. 127419-57-2](/img/structure/B157026.png)
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) have been extensively studied. It has been found to exhibit potent anti-inflammatory and anti-cancer activity, as well as anti-viral and anti-bacterial properties. The compound has been shown to modulate various signaling pathways involved in inflammation and cancer, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) in lab experiments include its high yield synthesis method, its wide range of biological activities, and its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. However, the limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI). One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory disorders and cancer. Additionally, the compound could be studied for its potential use in the development of new materials with unique properties. Overall, the research on 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) holds great promise for the advancement of various fields of science.
Synthesemethoden
The synthesis of 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) involves the reaction of 2-cyclopentenone with sodium cyanide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. It has also been found to possess potent anti-inflammatory activity, which could be useful in the treatment of various inflammatory disorders.
Eigenschaften
CAS-Nummer |
127419-57-2 |
|---|---|
Produktname |
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-6-7-2-1-3-9(7)11-8/h7-9H,1-4,6H2/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
HRGSTERVCVXYFE-IWSPIJDZSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](O[C@@H]2C1)CC#N |
SMILES |
C1CC2CC(OC2C1)CC#N |
Kanonische SMILES |
C1CC2CC(OC2C1)CC#N |
Synonyme |
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



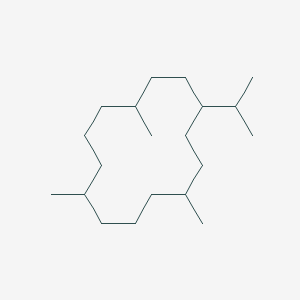
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
